![molecular formula C22H24O4S2 B14388961 2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene CAS No. 88132-62-1](/img/structure/B14388961.png)
2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[311]hept-2-ene is a complex organic compound featuring a bicyclic heptene structure with benzenesulfonyl groups attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene typically involves multiple steps, starting with the preparation of the bicyclo[3.1.1]hept-2-ene core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The propyl chain is then introduced via a Friedel-Crafts alkylation reaction, followed by the sulfonylation of the resulting product using benzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bicyclic structure may facilitate binding to hydrophobic pockets within proteins, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-[2,3-Di(benzenesulfonyl)propyl]cyclohexene: Similar structure but with a cyclohexene core instead of a bicyclo[3.1.1]hept-2-ene core.
2-[2,3-Di(benzenesulfonyl)propyl]benzene: Lacks the bicyclic structure, featuring a simpler benzene ring.
Uniqueness
2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
88132-62-1 |
|---|---|
Molecular Formula |
C22H24O4S2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[2,3-bis(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C22H24O4S2/c23-27(24,20-7-3-1-4-8-20)16-22(15-18-12-11-17-13-19(18)14-17)28(25,26)21-9-5-2-6-10-21/h1-10,12,17,19,22H,11,13-16H2 |
InChI Key |
XGUOOLFIQQLQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2CC1C2)CC(CS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14388883.png)
![Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate](/img/structure/B14388884.png)
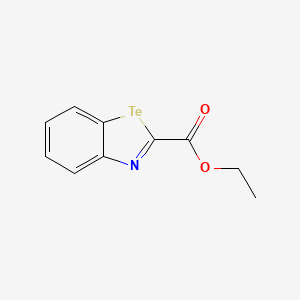
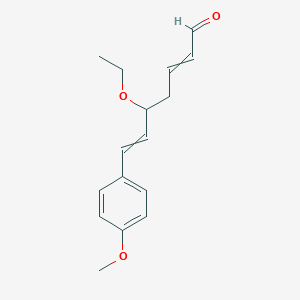

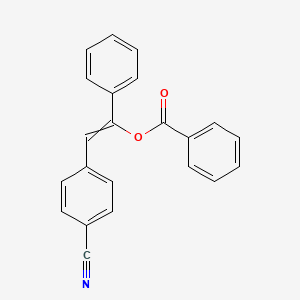

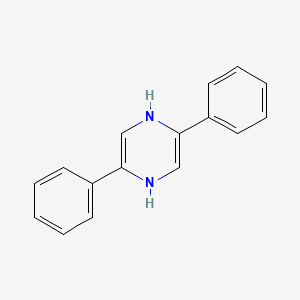

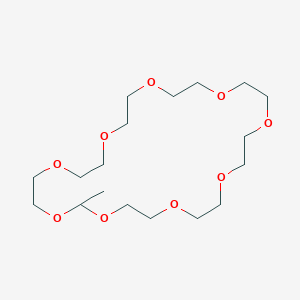
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
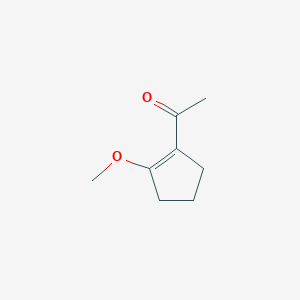
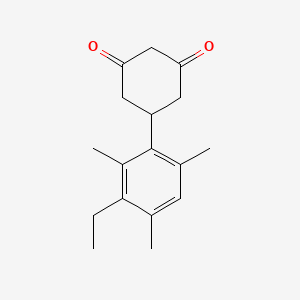
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
